molecular formula C22H22N2O3S B2754747 N-(4-ethoxyphenyl)-N'-tosylbenzimidamide CAS No. 31789-75-0

N-(4-ethoxyphenyl)-N'-tosylbenzimidamide

Cat. No.: B2754747
CAS No.: 31789-75-0
M. Wt: 394.49
InChI Key: KJWCHWMJANFDFV-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N'-tosylbenzimidamide is a benzimidamide derivative characterized by a central benzimidamide core substituted with a 4-ethoxyphenyl group at the N-position and a tosyl (p-toluenesulfonyl) group at the N'-position. Its molecular formula is CₙHₓN₂O₃S (exact formula depends on substituent positions), with a molecular weight of approximately ~400 g/mol (calculated based on analogs) . The compound’s synthesis typically involves coupling reactions between benzimidamide precursors and sulfonyl chlorides, as seen in analogous protocols for N-tosylbenzimidamide derivatives .

The 4-ethoxyphenyl group confers moderate lipophilicity, while the tosyl group enhances stability and influences intermolecular interactions. Such structural features make it relevant in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and sulfonamide-binding domains .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-3-27-20-13-11-19(12-14-20)23-22(18-7-5-4-6-8-18)24-28(25,26)21-15-9-17(2)10-16-21/h4-16H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWCHWMJANFDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N’-tosylbenzimidamide typically involves the reaction of 4-ethoxyaniline with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with benzimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-(4-ethoxyphenyl)-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N’-tosylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(4-ethoxyphenyl)-N’-tosylbenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with N-(4-ethoxyphenyl)-N'-tosylbenzimidamide, differing primarily in substituent groups:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound R1: 4-Ethoxyphenyl; R2: Tosyl C₂₂H₂₃N₃O₃S 409.5 (estimated) Not reported Moderate solubility in DMSO; stable under acidic conditions
N-(1H-Benzimidazol-2-yl)-N'-tosylacetimidamide (4b) R1: Benzimidazol-2-yl; R2: Tosyl C₁₆H₁₆N₄O₂S 344.4 243–245 High crystallinity; used in protease inhibition studies
N-(4-Fluorophenyl)-N'-tosylbenzimidamide R1: 4-Fluorophenyl; R2: Tosyl C₂₀H₁₇FN₂O₂S 392.4 254–257 Enhanced polarity due to fluorine; improved aqueous solubility
N'-(4-Ethoxyphenyl)benzamidine R1: 4-Ethoxyphenyl; R2: H C₁₅H₁₆N₂O 240.3 Not reported Lower molecular weight; limited stability in basic conditions
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide R1: Benzamide; R2: Sulfonamide C₂₁H₂₀N₂O₄S 396.5 Not reported Dual sulfonamide-benzamide motif; potential kinase inhibitor

Physicochemical and Reactivity Comparisons

  • Lipophilicity : The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to fluorophenyl (logP ~2.8 vs. ~2.3) . This property enhances membrane permeability but reduces aqueous solubility.
  • Thermal Stability: Tosyl-substituted analogs (e.g., 4b) exhibit higher melting points (~240–250°C) due to strong hydrogen bonding and π-stacking, whereas non-sulfonylated derivatives (e.g., N'-(4-ethoxyphenyl)benzamidine) lack such stability .
  • Synthetic Complexity : The target compound requires multi-step synthesis (imidamide formation followed by sulfonylation), whereas simpler benzamidines are synthesized via one-pot condensation .

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